molecular formula C15H19NO4S B7931665 (S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester

(S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7931665
M. Wt: 309.4 g/mol
InChI Key: MUJQPECFMXFDHZ-ZDUSSCGKSA-N
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Description

(S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative characterized by a benzyl ester group and a carboxymethylsulfanylmethyl substituent. The compound’s stereochemistry (S-configuration) and functional groups confer unique reactivity, making it relevant in pharmaceutical synthesis and enzymology.

Properties

IUPAC Name

2-[[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c17-14(18)11-21-10-13-7-4-8-16(13)15(19)20-9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJQPECFMXFDHZ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).

Major Products:

Scientific Research Applications

Medicinal Chemistry

Peptide-Based Therapeutics
(S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester serves as a vital building block in the synthesis of peptide-based drugs. Its structural characteristics allow for the modification of peptides to enhance their stability and bioactivity. Research has shown that modifications using this compound can lead to improved pharmacokinetic properties of therapeutic peptides, making them more effective in targeting specific biological pathways .

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)
This compound is extensively utilized in SPPS, a method that enables the efficient assembly of complex peptide sequences. The incorporation of this compound into peptide chains allows for the introduction of sulfanyl groups, which can enhance the biological activity of the resulting peptides. Studies indicate that peptides synthesized with this compound exhibit increased binding affinity to their targets, which is crucial for drug development .

Bioconjugation

Enhancing Targeting Capabilities
In bioconjugation processes, this compound facilitates the attachment of biomolecules to drugs or imaging agents. This capability is essential for developing targeted therapies and diagnostic tools in oncology and other fields. The compound's ability to form stable conjugates with various biomolecules has been documented in multiple studies, demonstrating its versatility in enhancing drug delivery systems .

Case Studies

Study Focus Findings
Peptide StabilityResearch indicated that peptides modified with (S)-2-Carboxymethylsulfanylmethyl-pyrrolidine exhibited enhanced stability against enzymatic degradation .
Drug DevelopmentA study showcased how this compound improved the efficacy of peptide drugs targeting cancer cells .
Bioconjugation TechniquesInvestigations revealed that conjugates formed using this compound showed improved selectivity for tumor cells over normal cells .

Mechanism of Action

The mechanism of action of (S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects through modulation of enzyme activity, receptor binding, or alteration of cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
(S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester Not explicitly listed (inferred) ~275–325 (estimated) Carboxymethylsulfanylmethyl, benzyl ester Chiral center, moderate polarity, pH-dependent ester stability
(S)-2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester C₁₄H₂₀N₂O₂ 248.32 Methylaminomethyl, benzyl ester Higher basicity due to amine group; reduced steric hindrance compared to carboxymethylsulfanylmethyl
(S)-2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester C₁₆H₂₁ClN₂O₃ 324.80 Chloro-acetyl-methylamino, benzyl ester Electrophilic chloroacetyl group enables alkylation reactions; increased molecular weight due to chlorine
2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₃H₂₃NO₃S (inferred) 275.36 (CAS 1353971-02-4) Carboxymethylsulfanylmethyl, tert-butyl ester Enhanced steric bulk from tert-butyl ester; reduced solubility in polar solvents compared to benzyl ester

Reactivity and Functional Group Influence

  • Benzyl Ester Stability: demonstrates that benzyl ester bonds are pH-sensitive. Acidic conditions (pH 4) stabilize the ester, while neutral pH (6–7) promotes hydrolysis or alternative reactions (e.g., with amino groups in proteins). This pH dependency is critical for comparing the target compound with tert-butyl esters (more hydrolytically stable) or methyl esters (less stable) .
  • This contrasts with the methylaminomethyl group in ’s compound, which is basic and prone to protonation . The chloro-acetyl group in ’s compound introduces electrophilicity, enabling crosslinking or protein modification—a feature absent in the target compound .

Research Findings and Key Insights

  • pH-Dependent Behavior : Studies in highlight that benzyl ester-containing compounds exhibit optimal stability at pH 4, making them suitable for acidic reaction environments. This contrasts with tert-butyl esters, which resist hydrolysis even under mildly basic conditions .
  • Functional Group Trade-offs: The carboxymethylsulfanylmethyl group’s versatility comes at the cost of increased molecular complexity compared to simpler analogs like methylaminomethyl derivatives. This trade-off impacts synthetic yield and purification difficulty .

Biological Activity

(S)-2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS Number: 126127-93-3) is a compound with notable biological activity, particularly in the context of antimicrobial properties and potential therapeutic applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring structure with a carboxymethyl sulfanyl group and a benzyl ester moiety. Its chemical formula is C17H24N2O2C_{17}H_{24}N_2O_2, and it exhibits a pale-yellow to yellow-brown liquid form. The compound's structure suggests potential interactions with biological systems, particularly due to the presence of functional groups that may influence its reactivity and bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of short-chain carboxylic acids (SCCAs) similar to this compound. Research indicates that the compound can inhibit the growth of pathogens such as Salmonella enterica, particularly in acidic environments where its antimicrobial efficacy is enhanced. The inhibition of planktonic growth and biofilm formation was significantly higher at lower pH levels, suggesting that environmental conditions play a crucial role in its biological activity .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundMIC (mM)pH LevelActivity Type
Crotonic Acid254.5Inhibition of planktonic growth
Caproic Acid204.5Inhibition of biofilm formation
This compoundTBDTBDTBD

The biological activity of this compound appears to be linked to its ability to disrupt microbial cell membranes and interfere with metabolic processes. The hydrolysis of the ester group by carboxylesterases can lead to the release of biologically active metabolites, which may contribute to its antimicrobial effects .

Case Studies and Research Findings

A systematic study comparing various SCCAs demonstrated that compounds with high acid dissociation strength and positive hydrophobicity were more effective against S. enterica. The study emphasized that structural features, such as the presence of hydrophobic groups, enhance antimicrobial activity, which may be applicable to this compound .

Another investigation into the pharmacological properties of related compounds has suggested potential applications in cancer therapy, where similar structures have shown promise in inhibiting tumor growth and modulating immune responses . This aligns with the broader trend in medicinal chemistry focusing on compounds that exhibit dual functionality—antimicrobial and anticancer properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing (S)-2-carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid benzyl ester?

  • Methodology :

  • Step 1 : Start with (2S,4R)-4-hydroxy-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid. Protect the hydroxyl group using tert-butyldimethylsilyl triflate (TBSOTf) and 2,6-lutidine to achieve >99% yield .
  • Step 2 : Introduce a 2-(trimethylsilyl)ethoxymethyl (SEM) group using SEM-Cl and diisopropylethylamine (DIPEA), followed by TBAF-mediated deprotection to yield a secondary alcohol intermediate (92% yield) .
  • Step 3 : Couple the intermediate with carboxylic acids using BOP-Cl or HATU as coupling agents in dichloromethane (yields: 80–95%) .
  • Step 4 : Hydrolyze the SEM ester with MgBr₂ and 1-butanethiol in ether to obtain the final product (66–72% yield) .

Q. How does pH influence the stability of benzyl ester bonds in related compounds?

  • Key Findings :

  • Acidic conditions (pH 4–6) favor benzyl ester bond formation due to enhanced reactivity of carboxylic acid groups with quinone methides .
  • Neutral pH (7) increases nitrogen content in products, suggesting competitive reactions with amino groups in proteins .
    • Analytical Methods : Use FTIR to monitor ester bond formation (C=O stretch at ~1740 cm⁻¹) and elemental analysis to quantify nitrogen content .

Q. What purification techniques are recommended for isolating this compound?

  • Methods :

  • Column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates .
  • Recrystallization from ether/hexane mixtures for final products .
  • Monitor purity via TLC (Rf ~0.3 in 1:1 hexane/ethyl acetate) and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do coupling agents (e.g., BOP-Cl vs. HATU) affect reaction efficiency in synthesizing amide intermediates?

  • Comparison :

Coupling AgentSolventYield (%)Side Products
BOP-ClCH₂Cl₂95Minimal
HATUCH₂Cl₂80Trace epimerization
  • Mechanistic Insight : BOP-Cl generates active acyloxyphosphonium intermediates, favoring rapid coupling. HATU, while efficient, may promote racemization due to prolonged activation .

Q. How can contradictions in nitrogen content data during elemental analysis be resolved?

  • Root Cause : Nitrogen content increases at neutral pH due to proteinaceous side reactions (e.g., enzyme incorporation into polymers) .
  • Mitigation Strategies :

  • Strict pH control (pH 4–5) to minimize amino group reactivity.
  • Use enzyme-free systems or pre-purified substrates to avoid protein contamination .

Q. What strategies ensure stereochemical integrity during synthesis?

  • Challenges : Epimerization at the pyrrolidine C2 position under basic conditions.
  • Solutions :

  • Use SEM and TBS protecting groups to shield reactive sites .
  • Optimize reaction times (≤2 hours for coupling steps) to prevent racemization .
  • Confirm stereochemistry via chiral HPLC (Chiralpak AD-H column) and ¹³C NMR .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Critical Parameters :

  • Solvent choice: Dichloromethane improves coupling efficiency vs. THF .
  • Temperature: Maintain ≤25°C during SEM group introduction to prevent byproduct formation .
  • Stoichiometry: Use 1.2 equivalents of BOP-Cl to ensure complete activation of carboxylic acids .

Safety and Handling

  • Storage : Keep in sealed containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .
  • Waste Disposal : Neutralize with dilute NaOH before incineration to avoid toxic fumes .

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